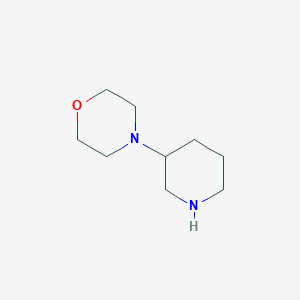

4-(piperidin-3-yl)morpholine

Description

Significance of Piperidine (B6355638) and Morpholine (B109124) Moieties in Chemical Synthesis and Biological Investigation

The piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, is a ubiquitous scaffold in numerous pharmaceuticals and alkaloids. mdpi.com Its prevalence is attributed to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, to parent molecules. thieme-connect.com Piperidine derivatives exhibit a wide spectrum of pharmacological activities, including analgesic, antihistaminic, and antipsychotic effects. primescholars.commdpi.com For instance, the well-known analgesic Fentanyl and the antihistamine Loratadine both feature a piperidine core. primescholars.com The synthetic versatility of the piperidine ring allows for extensive chemical modifications, enabling the fine-tuning of biological activity. mdpi.com

Similarly, the morpholine moiety, a six-membered ring containing both nitrogen and oxygen atoms, is a valuable building block in drug design. pharmjournal.ruresearchgate.net The presence of the oxygen atom imparts unique properties, including a less basic nitrogen atom and an altered lipophilic profile compared to piperidine. nih.gov This often leads to improved pharmacokinetic properties, such as enhanced brain permeability and better metabolic stability. nih.gov The antibiotic Linezolid and the antiemetic drug Aprepitant are notable examples of pharmaceuticals that incorporate the morpholine scaffold to achieve their desired therapeutic effects. nih.govrjptonline.org The strategic inclusion of a morpholine ring can significantly enhance the potency and "druggability" of a compound. nih.gov

The Role of Bridged Bicyclic and Polycyclic Amines as Structural Motifs in Drug Discovery and Chemical Biology

Bridged bicyclic and polycyclic amines are complex, three-dimensional structures that have garnered significant interest in drug discovery. acs.orgnsf.gov These rigid scaffolds offer a high degree of sp3 character, a feature that is correlated with higher clinical success rates for drug candidates. acs.org By locking the conformation of a molecule, bridged systems can enhance binding affinity to biological targets and reduce off-target effects. rsc.org

The synthesis of these intricate structures can be challenging, but modern synthetic methods are providing greater access to a diverse range of these motifs. nih.govacs.org The incorporation of bridged bicyclic amines into drug candidates can lead to improved metabolic stability by shielding susceptible parts of the molecule from enzymatic degradation. acs.org Furthermore, these rigid structures provide unique vectors for substituents, allowing for precise spatial orientation and interaction with target proteins. nsf.gov Polycyclic amines are also being explored as inhibitors of viral targets, such as the M2 channel of the influenza A virus. acs.org

Overview of 4-(piperidin-3-yl)morpholine as a Representative Chemical Architecture for Research

The chemical compound this compound represents a fascinating amalgamation of two key heterocyclic scaffolds. This molecule features a morpholine ring attached to the 3-position of a piperidine ring. While specific research on this exact compound is not extensively documented in publicly available literature, its structure serves as an excellent case study for the principles of fragment-based drug design.

The combination of the piperidine and morpholine moieties in a single molecule suggests the potential for synergistic or additive effects on its physicochemical and biological properties. The piperidine portion provides a basic nitrogen center and a flexible ring conformation, while the morpholine introduces a more polar, less basic region. This duality could influence the compound's solubility, permeability, and interactions with biological targets. For instance, in a series of GLP-1 receptor agonists, the placement of a morpholine-containing substituent at the 3-position of a piperidine ring was shown to significantly increase the compound's activity. thieme-connect.com

The study of molecules like this compound and its derivatives could provide valuable insights into how these fundamental heterocyclic building blocks can be combined to create novel chemical entities with tailored properties for various research applications, from medicinal chemistry to materials science.

Data Tables

Table 1: Physicochemical Properties of Parent Heterocycles

| Property | Piperidine | Morpholine |

| Molecular Formula | C₅H₁₁N | C₄H₉NO |

| Molar Mass | 85.15 g/mol | 87.12 g/mol |

| Boiling Point | 106 °C | 129 °C |

| pKa of Conjugate Acid | 11.12 | 8.5 |

Table 2: Examples of Marketed Drugs Containing Piperidine or Morpholine

| Drug Name | Heterocyclic Moiety | Therapeutic Class |

| Fentanyl | Piperidine | Opioid Analgesic primescholars.com |

| Loratadine | Piperidine | Antihistamine primescholars.com |

| Donepezil | Piperidine | Alzheimer's Disease Treatment mdpi.com |

| Linezolid | Morpholine | Antibiotic rjptonline.org |

| Aprepitant | Morpholine | Antiemetic nih.gov |

| Gefitinib | Morpholine | Anticancer |

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-3-ylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-9(8-10-3-1)11-4-6-12-7-5-11/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZRLXIJTDBGJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Piperidin 3 Yl Morpholine and Analogous Structures

Foundational Synthetic Routes to 4-(piperidin-3-yl)morpholine

The foundational routes to synthesizing this compound and its isomers primarily rely on well-established reactions that form a new C-N bond between a piperidine (B6355638) precursor and the morpholine (B109124) entity. Reductive amination stands out as a direct and widely utilized method.

Reductive amination is a cornerstone method for the synthesis of substituted piperidines. This reaction typically involves the condensation of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. google.com This strategy is highly effective for creating piperidine-morpholine linkages, particularly for the analogous compound 4-(piperidin-4-yl)morpholine, and the principles are directly applicable to the synthesis of the 3-yl isomer. google.comgoogle.com

In the synthesis of piperidine-morpholine structures, a common and effective precursor is a protected piperidone. For the synthesis of the analogous 4-(piperidin-4-yl)morpholine, 1-benzyl-4-piperidone is a frequently used starting material. google.comgoogle.com The benzyl (B1604629) group serves as a convenient protecting group for the piperidine nitrogen, preventing self-condensation and other side reactions. google.com

The synthesis proceeds by reacting 1-benzyl-4-piperidone with morpholine. This reaction forms an intermediate, 4-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine, through an enamine formation. google.com This intermediate is then reduced to yield 4-(1-benzylpiperidin-4-yl)morpholine. The final step involves the removal of the benzyl protecting group, typically through catalytic hydrogenation, to afford the target 4-(piperidin-4-yl)morpholine. google.comgoogle.com By analogy, the synthesis of this compound would logically commence from 1-benzyl-3-piperidone.

| Precursor | Reagent | Key Intermediate | Final Product (after deprotection) |

| 1-Benzyl-4-piperidone | Morpholine | 4-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine | 4-(Piperidin-4-yl)morpholine google.com |

| N-Boc-4-piperidone | Morpholine | N-Boc-4-morpholinopiperidine | 4-(Piperidin-4-yl)morpholine guidechem.com |

Catalytic hydrogenation is a critical step in both the reductive amination process and the subsequent deprotection of the piperidine nitrogen. google.com The reduction of the enamine intermediate and the debenzylation are often carried out using hydrogen gas in the presence of a metal catalyst. google.comgoogle.com

Palladium on carbon (Pd/C) is a widely used catalyst for these transformations. google.comguidechem.comnih.gov The reaction is typically performed in a solvent such as methanol (B129727) or a mixture of methanol and tetrahydrofuran. guidechem.comnih.gov For the reductive amination step, the reaction can be carried out under a hydrogen atmosphere, often at elevated pressure and temperature to ensure complete conversion. google.comgoogle.com A patent for the synthesis of the 4-yl isomer describes using a platinum or palladium catalyst under a hydrogen pressure of 1 MPa or lower. google.com Subsequent debenzylation is also efficiently achieved using catalytic hydrogenation, often with 10% Pd/C, to yield the final secondary amine. google.com

| Reaction Step | Catalyst | Pressure | Temperature | Solvent | Yield | Reference |

| Reductive Amination | Platinum/Carbon | 0.5 MPa | 80 °C | Morpholine (reagent and solvent) | 93.6% | google.com |

| Debenzylation | 10% Pd/C | 40 kg/cm ² | 50 °C | tert-Butanol | 89-92% | google.com |

Beyond reductive amination, other synthetic strategies can be employed to construct the piperidine-morpholine scaffold. One such method is the Mannich condensation, which is a three-component reaction involving an active hydrogen compound, formaldehyde (B43269), and a secondary amine like morpholine. For instance, 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one has been synthesized by reacting 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) with formaldehyde and morpholine in a mixture of ethanol (B145695) and DMF. researchgate.net This reaction introduces a morpholinomethyl group onto the piperidine nitrogen.

De novo synthesis of the morpholine ring onto a pre-existing piperidine structure or vice-versa represents another avenue. acs.org Methods for synthesizing morpholines often involve the cyclization of 1,2-amino alcohols. chemrxiv.orgresearchgate.net A recently developed protocol uses ethylene (B1197577) sulfate (B86663) to convert 1,2-amino alcohols into morpholines in a one or two-step, redox-neutral process. chemrxiv.org This could potentially be applied to a piperidine structure bearing an amino alcohol functionality.

The construction of conjugates containing both piperidine and morpholine rings relies on fundamental principles of organic synthesis. A key consideration is the strategic use of protecting groups, particularly for the nitrogen atom of the piperidine ring, to direct the reaction to the desired position and prevent unwanted side reactions. google.com The benzyl and tert-butoxycarbonyl (Boc) groups are common choices for this purpose. google.comguidechem.com

The primary bond-forming strategies include:

Nucleophilic Substitution/Reductive Amination: This is the most direct approach, where one heterocycle acts as a nucleophile (the amine) and the other provides the electrophile (the ketone for reductive amination). google.com

Cyclization Reactions: Building one ring onto the other. This can involve intramolecular reactions of a linear precursor containing both the necessary nitrogen and oxygen atoms, as well as the carbon backbone. nih.govchemrxiv.org

Multi-component Reactions: Reactions like the Mannich condensation can efficiently assemble the conjugate from simpler starting materials in a single step. researchgate.net

The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern, and stereochemical requirements. nih.gov

Reductive Amination Strategies for Piperidine-Morpholine Linkage

Derivatization Strategies of the this compound Scaffold

The this compound scaffold contains a secondary amine within the piperidine ring, which serves as a prime handle for further functionalization. This allows for the creation of a diverse library of compounds for structure-activity relationship studies. Common derivatization strategies target this secondary amine. acs.org

These derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. acs.org

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. acs.org

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates. acs.org

Reductive Amination: Further reaction with aldehydes or ketones to introduce new substituents on the piperidine nitrogen. acs.org

Alkylation: Reaction with alkyl halides to introduce alkyl groups.

The choice of derivatization reagent is crucial and can significantly alter the physicochemical properties of the parent molecule. nih.govmdpi-res.com For example, introducing specific functional groups can enhance detection in analytical methods like HPLC-MS/MS. nih.govx-mol.com

| Derivatization Reaction | Reagent Type | Product Functional Group |

| Acylation | Acyl chloride, Anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Alkylation | Alkyl halide | Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone | Tertiary Amine |

| Urea Formation | Isocyanate | Urea |

| Thiourea Formation | Isothiocyanate | Thiourea |

N-Alkylation and N-Acylation Reactions on Piperidine and Morpholine Nitrogens

The this compound scaffold possesses two nitrogen atoms with distinct chemical environments. The piperidine nitrogen is a secondary amine, while the morpholine nitrogen is tertiary. This difference in structure dictates their reactivity towards electrophiles.

The secondary amine of the piperidine ring is nucleophilic and readily undergoes N-alkylation and N-acylation reactions. idc-online.com These transformations are fundamental for introducing a wide array of substituents at the N-1 position of the piperidine ring, thereby modifying the compound's steric and electronic properties.

N-Alkylation: This reaction typically involves treating the piperidine nitrogen with an alkyl halide or sulfonate in the presence of a base. The reaction proceeds via an SN2 mechanism. idc-online.com The choice of alkylating agent and reaction conditions allows for the introduction of various alkyl groups. For instance, reductive amination provides another route for N-alkylation, where the piperidine reacts with an aldehyde or ketone in the presence of a reducing agent. nih.gov

N-Acylation: The piperidine nitrogen can be acylated using acid chlorides, anhydrides, or other activated carboxylic acid derivatives. This reaction forms an amide bond, which can alter the compound's biological activity and metabolic stability.

In contrast, the morpholine nitrogen is tertiary and generally unreactive towards typical alkylating or acylating agents unless under forcing conditions that might lead to quaternization. The primary site of these electrophilic substitution reactions is overwhelmingly the piperidine nitrogen. idc-online.com

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl-4-(piperidin-3-yl)morpholine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl-4-(piperidin-3-yl)morpholine |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl-4-(piperidin-3-yl)morpholine |

Functionalization at Carbon Centers of the Piperidine and Morpholine Rings

Direct functionalization of the C-H bonds of saturated heterocycles like piperidine and morpholine is a powerful strategy for synthesizing complex derivatives. nih.gov These methods often rely on the generation of reactive intermediates, such as iminium ions or α-amino radicals. acs.orgmdpi.com

For piperidine rings, functionalization often targets the α-carbons (C2 and C6) due to their proximity to the nitrogen atom, which can stabilize adjacent radicals or carbanions. researchgate.net Methodologies include:

Lithiation and Trapping: Deprotonation of an N-protected piperidine at the α-position using a strong base, followed by quenching with an electrophile, can introduce substituents. researchgate.net

Cross-Dehydrogenative Coupling (CDC): Metal-catalyzed reactions can form C-C bonds by coupling the α-C-H bond of the piperidine with a suitable partner. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild method for generating α-amino radicals from piperidines, which can then react with various nucleophiles or radical acceptors. mdpi.comencyclopedia.pub

Functionalization at the C3 and C4 positions is more challenging due to the lower acidity of the C-H bonds. However, strategies involving directed metalation or the use of specific catalysts can achieve site-selectivity. researchgate.net The morpholine ring can also undergo similar C-H functionalization reactions, although the presence of the oxygen atom can influence the regioselectivity and reactivity. nih.gov

Introduction of Diverse Substituents via Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for introducing a wide range of substituents onto the piperidine and morpholine frameworks. These reactions typically require a pre-functionalized heterocycle (e.g., a halogenated or triflated derivative) and a coupling partner.

Commonly employed coupling reactions include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide, enabling the formation of C-C bonds to introduce aryl, heteroaryl, or vinyl groups. nih.gov

Buchwald-Hartwig Amination: This reaction forms C-N bonds, allowing for the introduction of various amine substituents.

Sonogashira Coupling: This reaction couples terminal alkynes with organic halides to introduce alkynyl groups.

These coupling strategies can be applied to halogenated derivatives of this compound to create libraries of complex molecules with diverse functionalities. For example, a bromo-substituted piperidine ring could be used as a handle for introducing various aryl groups via Suzuki coupling.

| Coupling Reaction | Catalyst/Reagents | Bond Formed | Introduced Substituent |

| Suzuki-Miyaura | Pd catalyst, Base, Ar-B(OH)₂ | C-C | Aryl group |

| Buchwald-Hartwig | Pd catalyst, Base, R₂NH | C-N | Amino group |

| Sonogashira | Pd/Cu catalyst, Base, R-C≡CH | C-C (sp) | Alkynyl group |

Stereoselective Synthesis of Chiral Derivatives

The C3 position of the piperidine ring in this compound is a stereocenter. Consequently, the development of stereoselective synthetic methods is crucial for accessing enantiomerically pure derivatives. nih.gov

Strategies for achieving stereoselectivity include:

Chiral Pool Synthesis: Starting from enantiopure building blocks.

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction, which can be used to synthesize 3-substituted tetrahydropyridines with high enantioselectivity. These intermediates can then be reduced to the corresponding chiral piperidines. nih.govorganic-chemistry.orgacs.org

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule to direct the stereoselective introduction of a new substituent, followed by removal of the auxiliary. researchgate.net

These methods enable the synthesis of specific stereoisomers of this compound derivatives, which is often critical for their intended biological applications.

Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of this compound is governed by the functional groups present: the secondary amine of the piperidine, the tertiary amine of the morpholine, and the C-H bonds of the saturated rings.

Electrophilic and Nucleophilic Substitutions

Electrophilic Substitution: As previously discussed, the most common electrophilic substitution occurs at the nucleophilic nitrogen of the piperidine ring. idc-online.com Reactions with electrophiles such as alkyl halides, acyl halides, and sulfonyl chlorides proceed readily at this position. idc-online.com Electrophilic attack on the carbon framework is generally not feasible without prior activation.

Nucleophilic Substitution: Nucleophilic substitution reactions typically require the presence of a leaving group on the carbon skeleton. For example, if a hydroxyl group is introduced onto one of the rings, it can be converted into a better leaving group (e.g., a tosylate or mesylate), which can then be displaced by a nucleophile. Lewis acid activation of N-protected 2-alkoxypiperidines can generate acyliminium ions, which are highly reactive towards carbon nucleophiles, allowing for substitution at the C2 position. acs.org

Ring-Opening and Ring-Expansion Reactions

The piperidine and morpholine rings are generally stable. However, under specific conditions, they can undergo ring-opening or ring-expansion reactions.

Ring-Opening Reactions:

Oxidative Cleavage: Oxidative conditions can lead to the cleavage of the piperidine ring. For instance, photooxidation of N-aryl piperidines can selectively convert them into acyclic aminoaldehydes. researchgate.net

Reaction with Chloroformates: N-alkyl piperidines can react with chloroformates, leading to ring-opening to form chloroalkyl carbamates, depending on the substituent on the nitrogen. researchgate.net

Ring-Expansion Reactions:

Palladium-Catalyzed Rearrangements: Certain 2-alkenyl piperidines can undergo a palladium-catalyzed two-carbon ring expansion to yield azocane (B75157) (eight-membered ring) derivatives. rsc.org

Tiffeneau-Demjanov type reactions: Diastereomerically pure azepane (seven-membered ring) derivatives can be prepared from piperidines through ring expansion with high stereoselectivity and regioselectivity. rsc.org

These reactions provide pathways to larger, more complex heterocyclic systems from readily available piperidine precursors.

Transformations Involving the Secondary Amine Functionality of the Piperidine Ring

The secondary amine within the piperidine ring of this compound is a key functional group that readily participates in a variety of chemical transformations. This nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic, which allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds. The reactivity is analogous to other secondary amines, such as piperidine or morpholine, though it can be influenced by the steric bulk of the adjacent morpholine substituent. wikipedia.org Common transformations include N-alkylation, N-acylation, and reductive amination, which are fundamental for the synthesis of diverse derivatives.

N-Alkylation

N-alkylation involves the introduction of an alkyl group onto the secondary amine of the piperidine ring, typically through a nucleophilic substitution reaction with an alkyl halide or a similar electrophile. This transformation is a direct method for synthesizing N-substituted derivatives. The reaction generally proceeds by the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the alkylating agent. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions, such as quaternary ammonium (B1175870) salt formation. Studies on analogous 3-substituted piperidines demonstrate that a variety of alkyl halides can be used for this purpose. odu.edu

For instance, the enamide anion of Δ¹-piperideine, a related cyclic imine, can be successfully alkylated with various alkyl halides, which upon reduction, leads to 3-alkylpiperidines. odu.edu While this involves an intermediate step, direct alkylation of the saturated piperidine ring is also a common and straightforward procedure. The table below illustrates typical conditions for the N-alkylation of piperidine derivatives with different alkylating agents.

| Piperidine Substrate | Alkylating Agent (RX) | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Piperidine | Benzyl bromide | K₂CO₃ | Acetonitrile | N-Benzylpiperidine | >95% |

| 3-Methylpiperidine | Ethyl iodide | NaH | DMF | N-Ethyl-3-methylpiperidine | ~85% |

| Piperidine | Allyl bromide | K₂CO₃ | Acetone | N-Allylpiperidine | ~90% |

| 3-Phenylpiperidine | Methyl iodide | Triethylamine | THF | N-Methyl-3-phenylpiperidine | High |

N-Acylation

N-acylation is the process of introducing an acyl group (R-C=O) to the secondary amine of the piperidine ring. This reaction is typically carried out using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acidic byproduct (e.g., HCl). N-acylation converts the basic secondary amine into a neutral amide functionality, which can significantly alter the chemical properties of the molecule. This transformation is widely used in organic synthesis to protect the amine group or to introduce specific functionalities. The resulting amides are generally stable compounds. Research on related piperidine structures provides insight into the conditions used for these transformations. google.com

The following table summarizes representative N-acylation reactions on piperidine and its analogs, demonstrating the versatility of this transformation.

| Piperidine Substrate | Acylating Agent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Piperidine | Acetyl chloride | Pyridine | DCM | N-Acetylpiperidine | >98% |

| Piperidine | Benzoyl chloride | Triethylamine | THF | N-Benzoylpiperidine | ~95% |

| 4-Phenylpiperidine | Acetic anhydride | None | Acetic Acid | N-Acetyl-4-phenylpiperidine | High |

| Piperidine | Butyryl chloride | Aqueous NaOH | DCM (Schotten-Baumann) | N-Butyrylpiperidine | ~90% |

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is particularly useful for the N-alkylation of secondary amines like the one in this compound. The process involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity. tandfonline.comnih.gov This method avoids the over-alkylation that can sometimes occur with alkyl halides. chim.it

The versatility of reductive amination allows for the introduction of a wide array of substituents onto the piperidine nitrogen, depending on the carbonyl compound used. researchgate.net The reaction is a cornerstone in medicinal chemistry for building molecular complexity.

The table below presents several examples of reductive amination involving piperidine and substituted piperidines, highlighting the reaction conditions and outcomes.

| Amine Substrate | Carbonyl Compound | Reducing Agent | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Piperidine | Acetone | NaBH(OAc)₃ | 1,2-Dichloroethane | N-Isopropylpiperidine | 95% |

| Piperidine | Benzaldehyde | H₂/Pd-C | Ethanol | N-Benzylpiperidine | 92% |

| 3,5-Dimethylpiperidine | Cyclohexanone | NaBH₃CN | Methanol | N-Cyclohexyl-3,5-dimethylpiperidine | 88% |

| Piperidine | Formaldehyde | Formic Acid (Eschweiler-Clarke) | None | N-Methylpiperidine | >90% |

Advanced Structural Elucidation and Conformational Analysis in Research

Spectroscopic Characterization Methodologies for Novel Derivatives

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for determining the constitution and molecular weight of newly synthesized compounds like 4-(piperidin-3-yl)morpholine.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through 1H and 13C NMR, along with two-dimensional techniques (e.g., COSY, HSQC, HMBC), a complete structural assignment can be achieved.

For this compound, the 1H NMR spectrum would exhibit characteristic signals for both the piperidine (B6355638) and morpholine (B109124) rings. The protons on the morpholine ring adjacent to the oxygen (positions 2 and 6) would typically appear at a lower field (higher ppm) compared to those adjacent to the nitrogen (positions 3 and 5) due to the deshielding effect of the oxygen atom. Similarly, the protons on the piperidine ring would show distinct chemical shifts. The methine proton at the C3 position of the piperidine ring, where the morpholine moiety is attached, would be a key signal for confirming the substitution pattern.

In 13C NMR spectroscopy, the number of unique carbon signals would correspond to the molecular symmetry. The carbons of the morpholine ring adjacent to the oxygen are expected at a lower field than those adjacent to the nitrogen. The chemical shifts of the piperidine ring carbons are influenced by the position of the morpholino substituent. The substitution at the C-3 position breaks the symmetry of the piperidine ring, resulting in distinct signals for all five ring carbons. The specific chemical shifts provide definitive evidence of the compound's constitution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table is predictive and based on typical chemical shifts for piperidine and morpholine fragments. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine C2 | ~2.9-3.1 (axial), ~2.4-2.6 (equatorial) | ~50-55 |

| Piperidine C3 | ~2.6-2.8 | ~58-63 |

| Piperidine C4 | ~1.6-1.8 (axial), ~1.4-1.6 (equatorial) | ~25-30 |

| Piperidine C5 | ~1.6-1.8 (axial), ~1.4-1.6 (equatorial) | ~23-28 |

| Piperidine C6 | ~2.9-3.1 (axial), ~2.4-2.6 (equatorial) | ~45-50 |

| Morpholine C2'/C6' | ~3.6-3.8 | ~66-70 |

| Morpholine C3'/C5' | ~2.4-2.6 | ~48-52 |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₉H₁₈N₂O), the calculated monoisotopic mass is 170.14 Da. In electrospray ionization (ESI) mode, the compound would be expected to show a prominent protonated molecular ion ([M+H]⁺) at m/z 171.15. This observation confirms the molecular formula.

The fragmentation of the molecular ion under collision-induced dissociation (CID) can yield structurally significant ions. Plausible fragmentation pathways for this compound would involve cleavage of the bond between the two rings or characteristic ring-opening pathways. Key fragmentation patterns for morpholine and piperidine derivatives often involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the heteroatom. core.ac.uk The loss of the morpholine core is a common fragmentation behavior observed in related derivatives. core.ac.uk

Table 2: Plausible Mass Spectrometry Fragments for this compound Note: This table represents plausible fragmentation pathways. The relative intensities of fragments would be determined experimentally.

| m/z Value | Plausible Fragment Structure | Neutral Loss |

| 171 | [C₉H₁₈N₂O + H]⁺ | - |

| 86 | [C₄H₈NO]⁺ (Morpholinyl cation) | C₅H₁₁N |

| 85 | [C₅H₁₁N]⁺ (Piperidinyl fragment) | C₄H₈NO |

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS establish the chemical structure, X-ray crystallography provides the definitive, unambiguous determination of the molecular structure in the solid state. This technique maps the electron density of a single crystal to reveal precise atomic positions, bond lengths, bond angles, and torsional angles. Although a specific crystal structure for this compound is not publicly available, the methodology allows for a detailed analysis of its solid-state architecture. Studies on the parent heterocycles, piperidine and morpholine, have shown that both adopt chair conformations in the solid state. nih.goved.ac.uk

Therefore, it is highly probable that the crystal structure would be dominated by N-H···N or N-H···O hydrogen bonds. nih.gov These interactions would likely link molecules into chains or sheets, which then pack to form the three-dimensional crystal lattice. ed.ac.uk In the crystal structure of morpholine itself, molecules are connected by N-H···N hydrogen bonds to form chains, which are further linked by weaker C-H···O interactions. nih.govresearchgate.net A similar network of interactions would be anticipated for derivatives.

X-ray crystallography provides a static picture of the molecule's lowest energy conformation in the crystal lattice. For this compound, both the six-membered piperidine and morpholine rings are expected to adopt a stable chair conformation to minimize angular and torsional strain. nih.govresearchgate.net

A key conformational question is the orientation of the morpholino group on the piperidine ring. Substituents on a cyclohexane or piperidine ring can exist in either an axial or equatorial position. For 3-substituted piperidines, the substituent generally has a strong energetic preference for the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). rsc.org Therefore, the solid-state structure would almost certainly show the morpholino group in an equatorial orientation relative to the piperidine ring. Tautomeric forms are not applicable to this saturated heterocyclic system as there are no mobile protons that can shift to create constitutional isomers.

Conformational Dynamics and Preferred Orientations in Solution

While X-ray crystallography reveals the static solid-state structure, molecules are dynamic in solution, undergoing rapid conformational changes. For this compound, the primary dynamic processes are the chair-chair interconversions (ring flips) of both the piperidine and morpholine rings, as well as nitrogen inversion at the piperidine nitrogen.

The piperidine ring flip would interconvert the morpholino substituent between the equatorial and axial positions. As in the solid state, the conformer with the equatorial morpholino group is expected to be significantly lower in energy and thus the major species present at equilibrium in solution. d-nb.info The energy difference between these two conformers dictates their relative populations. The presence of polar substituents can influence this equilibrium. nih.gov

The rate of these conformational changes can be studied using variable-temperature NMR spectroscopy. nih.gov At low temperatures, the ring inversion can become slow on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons, and potentially for both the major (equatorial-substituted) and minor (axial-substituted) conformers. From these experiments, the free energy barrier (ΔG‡) for the ring inversion process can be calculated, providing quantitative insight into the molecule's flexibility. nih.gov

Influence of Ring Fusion and Substituents on Conformational Preferences

The conformational landscape of this compound is complex, arising from the interplay of the conformational dynamics of both the piperidine and morpholine rings, as well as the rotational freedom around the C-N bond that links them. While direct experimental or computational studies specifically on this compound are not extensively available in the current body of scientific literature, a comprehensive understanding of its likely conformational behavior can be extrapolated from the well-established principles of conformational analysis of substituted piperidine and morpholine derivatives.

Both the piperidine and morpholine rings predominantly adopt a chair conformation to minimize torsional strain. For the piperidine ring in this compound, the morpholino group at the C-3 position can exist in either an axial or an equatorial orientation. The equilibrium between these two conformers is governed by a combination of steric and electronic factors.

In an unsubstituted piperidine ring, a substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions. However, the conformational preference can be significantly altered by the nature of the substituent and by substitution on the piperidine nitrogen.

Influence of N-Substituents on the Piperidine Ring:

When the piperidine nitrogen is part of an amide or is attached to an aromatic ring, the conformational equilibrium can be dramatically shifted. This is attributed to a phenomenon known as pseudoallylic strain (A1,3 strain). The delocalization of the nitrogen lone pair into the adjacent π-system of the carbonyl or aryl group imparts a partial double bond character to the N-C bond, leading to a more planar geometry around the nitrogen. This planarity introduces steric repulsion between the N-substituent and an equatorial substituent at the C-2 or C-6 position. To alleviate this strain, the substituent at the adjacent carbon preferentially adopts an axial orientation.

While the morpholino group in this compound is at the C-3 position, the principles of pseudoallylic strain can still have an impact, particularly if there are substituents at the C-2 or C-4 positions of the piperidine ring. Furthermore, N-acylation or N-arylation of the piperidine ring in this compound would be expected to influence the puckering of the ring and the relative orientation of the morpholino substituent.

Conformational Preferences of the Morpholine Ring:

Detailed Research Findings from Analogous Systems:

Computational and experimental studies on substituted piperidines provide valuable data that can be used to infer the conformational behavior of this compound. For instance, studies on N-acylpiperidines have quantified the energetic preference for the axial orientation of a 2-substituent.

Quantum mechanics calculations have shown that for N-acyl-2-methylpiperidines, the axial conformer can be favored by up to -3.2 kcal/mol in terms of Gibbs free energy (ΔG) nih.gov. This strong preference is a direct consequence of minimizing pseudoallylic strain. The table below summarizes the calculated free energy differences for the equatorial to axial transition of a 2-methyl group in various N-substituted piperidines, illustrating the impact of the N-substituent.

| Compound | ΔG (kcal/mol) for Equatorial to Axial Transition of 2-Methyl |

|---|---|

| 1,2-dimethylpiperidine | 1.8 |

| 2-methyl-1-phenylpiperidine | -1.0 |

| N,N,2-trimethylpiperidine-1-carboxamide | -1.4 |

| N,2-dimethylpiperidine-1-carboxamide | -2.1 |

| 1-(2-methyl-1-piperidyl)ethanone | -3.2 |

This table presents the calculated Gibbs free energy difference (ΔG) for the transition of a 2-methyl substituent from an equatorial to an axial position on the piperidine ring in various N-substituted derivatives. A negative value indicates a preference for the axial conformation. Data sourced from computational studies on model compounds nih.gov.

Furthermore, studies on substituted morpholines have highlighted the importance of avoiding pseudo A1,3 strain between substituents on the nitrogen and adjacent carbons, which can enforce an axial positioning of these substituents researchgate.net.

In the absence of direct structural data for this compound, the conformational analysis relies on these established principles. It is anticipated that the morpholino group at the C-3 position of the piperidine ring will predominantly occupy the equatorial position in the absence of a bulky N-substituent on the piperidine. However, the introduction of an acyl or aryl group at the piperidine nitrogen could lead to a more complex conformational landscape, potentially involving a greater population of conformers with an axially oriented morpholino group to mitigate other steric interactions.

Computational Chemistry and Cheminformatics Studies

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a ligand like 4-(piperidin-3-yl)morpholine might interact with a protein target at the atomic level.

Prediction of Binding Modes and Interaction Energies with Target Macromolecules

Docking studies involving derivatives of the this compound scaffold have been performed to predict their binding modes and estimate their binding affinities with various target macromolecules. For instance, in studies targeting enzymes like carbonic anhydrase (CA), molecular docking simulations are used to place the ligand into the binding cavity of the protein. The results of these simulations are often expressed as a docking score or binding energy, typically in kcal/mol, which indicates the strength of the interaction. Lower binding energy values generally suggest a more stable protein-ligand complex.

For example, in the evaluation of morpholine-based thiazole (B1198619) analogues as bovine carbonic anhydrase-II inhibitors, docking scores for a series of compounds ranged from -6.102 to -3.426 kcal mol−1. Similarly, studies on 1,8-naphthalimide-arylsonyl derivatives linked to a piperazine (B1678402) (structurally related to piperidine) targeting the CAIX protein showed binding affinities ranging from -7.39 kcal/mol to -8.61 kcal/mol. These studies demonstrate the utility of docking in ranking potential inhibitors based on their predicted interaction strength with a target protein.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity.

Elucidation of Key Structural Features for Modulated Bioactivity

For scaffolds containing morpholine (B109124) and piperidine (B6355638) rings, SAR studies have revealed several key structural features that modulate bioactivity. The morpholine ring is often considered a "privileged pharmacophore" as its incorporation can improve pharmacokinetic properties and potency.

Research on related structures indicates that substitutions on the piperidine ring can significantly impact activity. For example, replacing a piperidine with a morpholine ring has been shown to sometimes lead to an inactive compound, highlighting the specific role of the piperidine nitrogen in interactions. Conversely, in other series, the introduction of a morpholine moiety has been crucial for achieving high potency. The flexibility and pKa of the morpholine ring allow it to participate in various lipophilic and hydrophilic interactions, which can be beneficial for bioactivity.

Rational Design Principles for Modulating Target Selectivity

Rational design aims to modify a molecule's structure to improve its selectivity for a specific target over others, thereby reducing off-target effects. For morpholine-containing compounds, selectivity can be dramatically enhanced by strategic modifications. Molecular modeling suggests that even a single amino acid difference between two related protein targets can be exploited to achieve selectivity. For instance, a deeper pocket in one target might accommodate a bulkier morpholine derivative, leading to preferential binding.

Principles for modulating selectivity include:

Exploiting Shape and Steric Differences: Introducing bulky substituents on the piperidine or morpholine ring can prevent binding to a target with a smaller active site while being accommodated by the desired target.

Tuning Electrostatic Properties: Modifying the basicity of the nitrogen atoms can alter electrostatic interactions, favoring binding to a target with a complementary electrostatic surface.

Introducing Rigid Scaffolds: Replacing flexible rings with more rigid structures, such as bridged morpholines, can lock the molecule into a conformation that is optimal for one target but not for another, thereby improving selectivity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational approach used in drug discovery. A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity.

For a molecule like this compound, a pharmacophore model would typically include features such as:

A hydrogen bond acceptor (from the morpholine oxygen).

A hydrogen bond donor (from the piperidine nitrogen).

A positive ionizable feature (at the piperidine nitrogen).

Hydrophobic centroids representing the aliphatic ring structures.

These models are constructed either based on a set of known active ligands (ligand-based) or from the structure of the ligand bound to its target protein (structure-based). Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, is a time- and cost-effective method for identifying new potential hits for a biological target. The this compound scaffold can serve as a core fragment in virtual screening campaigns to discover new molecules with desired biological activities.

Development of Ligand-Based and Structure-Based Pharmacophore Models

Pharmacophore modeling is a cornerstone of rational drug design. A ligand-based approach would typically involve analyzing a set of known active molecules with similar scaffolds to this compound to identify the essential chemical features responsible for their biological activity. These features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Alternatively, a structure-based approach would be utilized if the three-dimensional structure of a biological target interacting with this compound was known. This would involve analyzing the key interaction points between the ligand and the target's binding site to create a pharmacophore model. However, no specific studies detailing either of these modeling approaches for this compound have been published.

Identification of Novel Chemical Entities through Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Pharmacophore models, such as those described above, are often used as filters in these screening campaigns. A virtual screening effort based on a this compound-derived pharmacophore could potentially identify novel chemical entities with similar or improved biological activity. The absence of published pharmacophore models for this specific compound means there are no public records of such screening campaigns.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the behavior of molecules and their interactions over time.

Investigation of Conformational Changes Upon Binding

MD simulations are also instrumental in revealing how the binding of a ligand, such as this compound, might induce conformational changes in its target protein. Such changes can be critical for the protein's function and the ligand's mechanism of action. Techniques like principal component analysis (PCA) are often applied to the simulation trajectories to identify large-scale collective motions in the protein upon ligand binding. Again, the lack of public research in this area prevents any specific discussion related to this compound.

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Electronic Structure, Molecular Orbitals (HOMO/LUMO), and Reactivity Predictions

Quantum chemical methods, such as density functional theory (DFT), would be used to calculate the electronic structure of this compound. This would include determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Molecular electrostatic potential (MEP) maps could also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. However, no such specific calculations for this compound are available in the scientific literature.

Electrostatic Potential and Charge Distribution Analysis

The molecular electrostatic potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface of this compound is characterized by regions of negative electrostatic potential, primarily localized around the electronegative nitrogen and oxygen atoms of the morpholine and piperidine rings. These areas, rich in electron density, are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential are typically found around the hydrogen atoms, indicating their susceptibility to nucleophilic attack.

Charge distribution analysis, often performed using methods like Mulliken population analysis, quantifies the partial atomic charges on each atom within the molecule. This analysis further elucidates the electronic landscape of this compound. The nitrogen and oxygen atoms are expected to carry significant negative partial charges due to their high electronegativity, drawing electron density from the adjacent carbon and hydrogen atoms.

The piperidine ring's charge distribution will be influenced by its nitrogen atom. The hydrogen atom attached to the piperidine nitrogen will have a partial positive charge, making it a potential hydrogen bond donor. The carbon atoms of the piperidine ring will have varying partial charges depending on their proximity to the nitrogen atom and the morpholine substituent.

The following interactive data table provides a representative Mulliken atomic charge distribution for the key atoms in this compound, based on theoretical calculations and data from analogous structures.

Applications of 4 Piperidin 3 Yl Morpholine As a Medicinal Chemistry Scaffold

Design and Synthesis of Ligands for Specific Biological Targets (excluding clinical outcomes)

Contribution to Ligand Potency and Target Affinity

The 4-(piperidin-3-yl)morpholine moiety can significantly contribute to the potency and affinity of a ligand for its biological target. The piperidine (B6355638) ring, a common element in many biologically active compounds, can engage in crucial interactions with receptor pockets. For instance, in a series of 4-substituted piperidine and piperazine (B1678402) compounds, modifications to the substituent on the piperidine core led to a broad range of binding affinities for the µ-opioid receptor (MOR) and δ-opioid receptor (DOR), with MOR affinities ranging from 0.29 nM to 29 nM nih.gov. This highlights the sensitivity of target affinity to the substitution pattern on the piperidine ring.

The morpholine (B109124) component also plays a critical role. Its oxygen atom can act as a hydrogen bond acceptor, forming key interactions within a binding site. In the context of PI3K and PIKK inhibitors, the morpholine oxygen of 4-(pyrimidin-4-yl)morpholines has been shown to form a crucial hydrogen bond with the hinge region of the kinase domain cambridgemedchemconsulting.com. While not directly a this compound, this example underscores the potential for the morpholine oxygen to anchor a ligand to its target, thereby enhancing affinity.

The combination of these two rings in the this compound scaffold provides a framework that can be strategically elaborated to optimize interactions with a specific biological target, ultimately leading to high-potency ligands.

Role in Receptor Modulators and Enzyme Inhibitors

The this compound scaffold is a versatile platform for the development of both receptor modulators and enzyme inhibitors. The ability of the piperidine and morpholine nitrogens to be protonated at physiological pH allows for ionic interactions with acidic residues in receptor binding pockets or enzyme active sites.

Receptor Modulators:

Derivatives incorporating the this compound motif have been explored as modulators of various receptors. For example, a compound named (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine) has been identified as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R) nih.gov. This demonstrates the utility of this scaffold in fine-tuning receptor function.

| Compound ID | Target | Activity |

| (4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine) | GLP-1R | Positive Allosteric Modulator |

Enzyme Inhibitors:

The scaffold has also been incorporated into the design of enzyme inhibitors. For instance, novel benzimidazole derivatives containing a morpholine moiety have been investigated as α-glucosidase inhibitors, which are relevant for the management of type II diabetes nih.gov. In another study, a series of 4-N-phenylaminoquinoline derivatives bearing a morpholine group were synthesized and showed potent inhibition of cholinesterase enzymes, with some compounds exhibiting IC50 values in the low micromolar range semanticscholar.org.

| Compound Series | Target Enzyme | Potency (IC50) |

| 4-N-phenylaminoquinoline-morpholine derivatives | Acetylcholinesterase (AChE) | 1.94 ± 0.13 µM (for compound 11g) |

| 4-N-phenylaminoquinoline-morpholine derivatives | Butyrylcholinesterase (BChE) | 28.37 ± 1.85 µM (for compound 11g) |

| Benzimidazole-morpholine derivatives | α-glucosidase | Significant inhibition |

| Sulfonamide-1,3,5-triazine-thiazole-morpholine hybrid | Dipeptidyl peptidase 4 (DPP-4) | Selective in vivo inhibition |

Impact on Receptor Occupancy Studies in Preclinical Models

Receptor occupancy studies using techniques like Positron Emission Tomography (PET) are crucial for demonstrating that a drug candidate engages its intended target in the brain in living subjects. The this compound scaffold can be incorporated into radiolabeled ligands for such studies. Preclinical PET imaging allows for the in vivo measurement of changes in physiological processes, including receptor occupancy criver.com.

While specific PET studies on a radioligand with the exact this compound core were not found in the provided search results, the principles of designing PET ligands are well-established. For a radioligand to be successful, it needs to have appropriate lipophilicity (logD typically between 1 and 3), a molecular weight under 500 Da, and high affinity for its target (Kd or Ki < 10 nM) nih.gov. The this compound scaffold can be modified to meet these criteria, making it a viable candidate for the development of novel PET tracers to assess receptor occupancy of new drug candidates in preclinical models. The ability to quantify target engagement early in the drug discovery process is invaluable for making informed decisions about which compounds to advance.

Scaffold Hopping and Bioisosteric Replacements in Drug Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to identify novel chemical series with improved properties while retaining the desired biological activity. The this compound scaffold and its constituent rings are frequently involved in such design strategies.

Exploration of Morpholine and Piperidine as Interchangeable Scaffolds

The bioisosteric replacement of a piperidine ring with a morpholine ring, or vice versa, is a common tactic in drug design. This substitution can modulate a compound's physicochemical properties, such as polarity and pKa, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

In one study, replacing a piperidine ring with a morpholine ring in a series of compounds led to an inactive compound, although it did improve clearance dndi.org. This highlights that while such a swap can be beneficial for pharmacokinetic properties, it can also negatively impact potency, underscoring the need for careful evaluation in each chemical series. The introduction of the oxygen atom in the morpholine ring increases polarity and can reduce metabolism at the adjacent carbon atoms, which are often sites of oxidation in piperidine rings cambridgemedchemconsulting.com.

Conversely, in a series of antitumor agents, the replacement of an N-substituted piperazine with a piperidine or morpholine fragment resulted in a significant decrease or complete loss of cytotoxic activity nih.gov. This again emphasizes that the biological activity is highly dependent on the specific interactions of the heterocyclic ring with the target protein.

| Original Scaffold | Bioisosteric Replacement | Observed Effect | Reference |

| Piperidine | Morpholine | Improved clearance, but inactive compound | dndi.org |

| N-substituted piperazine | Piperidine/Morpholine | Significant decrease or loss of cytotoxic activity | nih.gov |

Influence on Molecular Recognition and Binding Specificity

The choice between a piperidine and a morpholine ring can have a profound impact on molecular recognition and binding specificity. The subtle differences in their structure, electronics, and conformational preferences can alter how a ligand fits into a binding pocket and interacts with key residues.

Development of Chemical Probes and Tool Compounds for Biological Research

The unique structural features of the this compound scaffold have made it an attractive starting point for the development of chemical probes and tool compounds. These specialized molecules are instrumental in biological research for the elucidation of physiological pathways and the identification and validation of new therapeutic targets. The inherent conformational properties and synthetic tractability of the scaffold allow for the systematic introduction of various functionalities to create potent and selective modulators of biological targets.

A notable example of a tool compound derived from this scaffold is (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine) , also known as V-0219 . This compound has been identified as a potent and selective positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). nih.govmdpi.com GLP-1R is a crucial target in the treatment of type 2 diabetes and obesity.

Detailed Research Findings on V-0219

V-0219 was discovered through research aimed at identifying small-molecule modulators of GLP-1R that could offer advantages over existing peptide-based agonists, such as oral bioavailability. nih.gov As a PAM, V-0219 does not activate the GLP-1R directly but enhances the receptor's response to its endogenous ligand, GLP-1. This allosteric modulation leads to an increased efficacy of GLP-1R stimulation. nih.gov

Mechanism of Action: V-0219 potentiates the signaling of GLP-1R, leading to a significant increase in glucose-dependent insulin secretion. nih.gov This is a desirable characteristic for an antidiabetic agent as it minimizes the risk of hypoglycemia.

Potency and Efficacy: The compound demonstrates subnanomolar potency in the potentiation of insulin secretion. nih.gov In vivo studies in rodent models have shown that V-0219 effectively improves glucose handling and reduces food intake. nih.gov

Selectivity: Importantly, V-0219 exhibits no significant off-target activities, highlighting its selectivity for the GLP-1R. nih.govmdpi.com

Stereochemistry: The biological activity of V-0219 is stereospecific, with the (S)-enantiomer showing oral efficacy in animal models. nih.gov

The development of V-0219 showcases the utility of the this compound scaffold in creating sophisticated tool compounds for G-protein coupled receptor (GPCR) research. As a selective GLP-1R PAM, V-0219 serves as a valuable chemical probe to investigate the intricacies of GLP-1R signaling and its role in metabolic diseases. Its oral availability also makes it a promising lead for the development of novel therapeutics for "diabesity," a term describing the concurrence of diabetes and obesity. nih.gov

Data on V-0219 as a Chemical Probe

| Compound Name | Scaffold | Biological Target | Mechanism of Action | Key Findings |

| (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine) (V-0219) | This compound | GLP-1R | Positive Allosteric Modulator (PAM) | Potentiates GLP-1R signaling, enhances glucose-dependent insulin secretion, reduces food intake in vivo, demonstrates oral efficacy of the (S)-enantiomer, and shows no significant off-target activities. nih.govmdpi.com |

Future Research Directions and Translational Perspectives in Chemical Sciences

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future synthesis of 4-(piperidin-3-yl)morpholine and its derivatives will increasingly focus on methodologies that are not only efficient but also environmentally sustainable. Current synthetic routes often rely on traditional multi-step processes that can be resource-intensive. Future research is geared towards developing greener and more streamlined approaches.

Key areas of exploration include:

Catalytic Systems: While existing methods utilize catalysts like palladium on carbon (Pd/C), future work will likely explore more sustainable and reusable catalytic systems. This includes the use of earth-abundant metal catalysts or even metal-free organocatalysts to drive key reactions like reductive amination and C-N bond formation. frontiersin.orgnih.gov Research into novel catalyst supports could also enhance reaction rates and simplify catalyst recovery and reuse.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. Adapting the synthesis of this compound to a continuous flow process could represent a significant leap in manufacturing efficiency.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions with higher yields. rasayanjournal.co.inresearchgate.net This green chemistry approach is well-suited for the rapid synthesis of libraries of this compound derivatives for screening purposes. researchgate.net

| Parameter | Conventional Methods | Future/Novel Methods |

|---|---|---|

| Catalysts | Precious metals (e.g., Pd, Pt) | Earth-abundant metals, organocatalysts, reusable catalysts |

| Process | Multi-step batch reactions | One-pot synthesis, continuous flow chemistry |

| Energy Input | Conventional heating (hours) | Microwave irradiation (minutes) |

| Sustainability | Solvent-heavy, more waste generation | Solvent-free or green solvents, reduced waste |

| Efficiency | Variable yields, lengthy purification | Higher yields, simplified purification, faster |

Advanced Derivatization for Fine-Tuning Molecular Interactions and Properties

The this compound scaffold serves as a versatile starting point for creating a diverse range of molecules with tailored properties. Advanced derivatization strategies are crucial for optimizing interactions with biological targets and improving pharmacokinetic profiles. pharmjournal.ruresearchgate.net

Future research in this area will focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure will continue to be a key strategy. For instance, substituting different positions on the piperidine (B6355638) and morpholine (B109124) rings can significantly impact biological activity. Studies have shown that adding groups like methoxy (B1213986) or methyl to associated phenyl rings can enhance inhibitory potential against enzymes like α-glucosidase. mdpi.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can fine-tune a molecule's potency, selectivity, and metabolic stability. For example, replacing a metabolically liable part of the molecule while retaining its key binding interactions.

Conformational Locking: Introducing structural constraints, such as creating bicyclic or spirocyclic derivatives, can lock the molecule into a specific conformation. This can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty of binding.

| Modification Site | Derivative Group Example | Potential Effect on Properties |

|---|---|---|

| Piperidine Nitrogen | Attachment of aryl or heteroaryl groups | Modulation of receptor binding affinity and selectivity |

| Morpholine Ring | Substitution with alkyl or fluoroalkyl groups | Increased metabolic stability and lipophilicity |

| Piperidine Ring Carbon | Addition of hydroxyl or amino groups | Introduction of new hydrogen bonding interactions |

| Overall Scaffold | Fusion with other heterocyclic rings | Creation of novel chemical entities with unique 3D shapes |

Application in Fragment-Based Drug Discovery and Covalent Inhibitor Design

The physicochemical properties of this compound make it an attractive candidate for modern drug discovery paradigms like Fragment-Based Drug Discovery (FBDD) and the design of covalent inhibitors.

Fragment-Based Drug Discovery (FBDD): FBDD involves screening small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. nih.gov The this compound scaffold, with its inherent three-dimensionality and desirable properties, fits the profile of an ideal fragment. nih.gov Future work will involve screening this scaffold and its simple derivatives against various disease targets. Once a binding fragment is identified, its structure can be elaborated or "grown" into a more potent lead compound using synthetic techniques like photoredox-mediated C-H functionalization. nih.gov

Covalent Inhibitor Design: Covalent inhibitors form a stable chemical bond with their target protein, often leading to enhanced potency and prolonged duration of action. The this compound scaffold can be used as a foundation for designing such inhibitors. This involves incorporating a reactive functional group, or "warhead" (e.g., an acrylamide), onto the scaffold. nih.gov This warhead is designed to react with a specific nucleophilic amino acid residue (like cysteine) in the target's binding site. Future research will explore the design of both irreversible and reversible covalent inhibitors based on this scaffold to target a range of proteins.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.gov Integrating these computational tools can significantly accelerate the development of novel compounds based on the this compound core.

Future applications include:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) of virtual derivatives of this compound. nih.govnih.govresearchgate.net This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. github.comgithub.io

Retrosynthesis Prediction: AI-powered tools can propose novel and efficient synthetic routes to target molecules. chemrxiv.orgresearchgate.net For a complex derivative of this compound, these algorithms can analyze vast reaction databases to suggest the best starting materials and reaction steps, even for challenging heterocyclic formations. chemrxiv.orgdntb.gov.ua

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the this compound scaffold as a starting point and defining target properties (e.g., high affinity for a specific kinase), these models can generate novel, synthesizable structures for consideration.

Development of New Analytical Techniques for Complex Biological Systems

Understanding how this compound and its derivatives behave in a biological environment is crucial for their development. This requires sophisticated analytical techniques capable of detecting and quantifying these molecules and their metabolites in complex matrices like blood, urine, and tissues. nih.govwestminster.ac.uk

Future research will focus on:

High-Sensitivity Mass Spectrometry: Advanced liquid chromatography-mass spectrometry (LC-MS) methods will be developed for ultra-sensitive quantification. jfda-online.com This is essential for pharmacokinetic studies and for understanding how the compounds are metabolized in the body.

Advanced NMR Spectroscopy: While standard for structural confirmation, advanced Nuclear Magnetic Resonance (NMR) techniques, including pure shift methods, can be used in metabolomics to study the effects of a compound on cellular metabolism. nih.govnih.gov In vivo NMR spectroscopy could potentially monitor the compound's distribution and target engagement in real-time within a living organism. mdpi.com

Derivatization Strategies: For compounds that are difficult to detect, derivatization can be employed. This involves chemically modifying the analyte with a tag that enhances its detectability by techniques like fluorescence or mass spectrometry. rsc.org

Expansion into Diverse Areas of Chemical Biology Beyond Traditional Medicinal Chemistry

While the primary focus is often on developing new therapeutics, the this compound scaffold has potential applications as a tool in chemical biology to probe and understand biological processes.

Future directions include:

Chemical Probes: By attaching reporter groups such as fluorescent dyes or biotin (B1667282) tags, derivatives of this compound can be converted into chemical probes. These probes can be used to visualize the location of a target protein within a cell (fluorescence microscopy) or to isolate and identify binding partners (affinity-based proteomics).

Molecular Imaging Agents: Incorporating isotopes suitable for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) could transform derivatives into imaging agents. These agents would allow for the non-invasive visualization and quantification of their target's expression and distribution in vivo, aiding in disease diagnosis and monitoring treatment response.

Modulators of Protein-Protein Interactions: The three-dimensional structure of the this compound scaffold makes it a suitable starting point for designing molecules that can disrupt or stabilize protein-protein interactions (PPIs), which are often challenging targets for traditional small molecules.

By pursuing these diverse research avenues, the scientific community can continue to build upon the foundational value of the this compound scaffold, translating its potential into practical applications across chemical and biomedical sciences.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of 4-(piperidin-3-yl)morpholine in synthetic batches?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. For example, NMR peaks at δ 159.29 (carbonyl) and 67.32 (morpholine ring) confirm backbone connectivity . High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and mass spectrometry (MS) for molecular weight verification (e.g., M.W. 331.38 for analogs) are standard .

Q. What are the common synthetic routes for this compound, and how can reaction yields be optimized?

- Methodology : A nine-step synthesis involving cyclization (e.g., pyrazole ring formation with morpholine derivatives) and oxidation (e.g., sulfone generation via meta-chloroperbenzoic acid) is typical. Yield optimization requires controlling stoichiometry (e.g., 0.5 equiv mesitylene as an internal standard) and purification via column chromatography (EtOAc/MeOH + 0.25% EtN) . Low yields (e.g., 36%) highlight the need for stepwise intermediate characterization .

Q. What analytical techniques are recommended for detecting impurities in this compound?

- Methodology : Liquid chromatography-mass spectrometry (LC-MS) identifies impurities like [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) (CAS 105462-25-7), which are regulated under pharmacopeial standards (e.g., EP/ICH guidelines) .

Advanced Research Questions

Q. How do researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound under varying experimental conditions?

- Methodology : Pressure-dependent Raman/IR spectroscopy (0–3.5 GPa) reveals conformational changes. For example, C-H stretching modes (2980–3145 cm) split under high pressure, necessitating ab-initio calculations to reconcile spectral shifts with molecular dynamics . Discrepancies in ambient vs. high-pressure data require phase transition analysis via X-ray diffraction .

Q. What strategies are employed to investigate the polymorphic forms of this compound, and how do they impact pharmacological activity?

- Methodology : Polymorph screening uses differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). For analogs like 3-(4-amino-1-oxo-isoindol-2-yl)piperidine-2,6-dione, polymorphs exhibit distinct melting points and bioactivity, requiring in vitro assays (e.g., kinase inhibition) to correlate crystal forms with efficacy .

Q. How is this compound utilized in the design of kinase inhibitors, and what structural features contribute to its selectivity?

- Methodology : The morpholine ring enhances solubility and hydrogen bonding with kinase active sites. In PI3Kδ inhibitors (e.g., MSC2364588), the this compound scaffold improves binding affinity (IC < 50 nM) by occupying hydrophobic pockets. Structure-activity relationship (SAR) studies optimize substituents like fluorophenyl groups for selectivity .

Q. What advanced computational methods are applied to predict the reactivity and stability of this compound in complex reaction systems?

- Methodology : Density functional theory (DFT) calculates reaction pathways (e.g., sulfonyl group oxidation energetics) . Molecular dynamics (MD) simulations model solvent interactions, while machine learning predicts byproduct formation in multi-step syntheses .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodology : Re-evaluate solvent polarity indices (e.g., logP values) and protonation states. For analogs like 4-(benzenesulfonyl)morpholine, solubility in ethyl acetate vs. methanol varies due to sulfonyl group polarity, requiring pH-dependent studies .

Q. Why do synthetic yields of this compound derivatives vary significantly across published protocols?

- Methodology : Compare reaction conditions (e.g., temperature, catalyst load). For example, sodium borohydride reduction of 2-methyl-3-phenylpropanal achieves >80% yield, but competing side reactions (e.g., over-oxidation) may reduce efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|